molecular formula C4H3Cl2NO B6198682 4-chloro-3-(chloromethyl)-1,2-oxazole CAS No. 2703782-14-1

4-chloro-3-(chloromethyl)-1,2-oxazole

Cat. No.: B6198682
CAS No.: 2703782-14-1
M. Wt: 152
InChI Key:
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Description

4-chloro-3-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-1,2-oxazole typically involves the chlorination of 3-(chloromethyl)-1,2-oxazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of 3-(chloromethyl)-1,2-oxazole or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-3-(chloromethyl)-1,2-oxazole, while oxidation may produce 4-chloro-3-(formyl)-1,2-oxazole.

Scientific Research Applications

4-chloro-3-(chloromethyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-3-(chloromethyl)-1,2-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Another chlorinated compound with antimicrobial properties.

    4-chloro-3,5-dimethylphenol: Known for its use as a disinfectant and antiseptic.

    3-chloro-4-methylphenol: Used in the synthesis of various organic compounds.

Uniqueness

4-chloro-3-(chloromethyl)-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its dual chlorination allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-(chloromethyl)-1,2-oxazole involves the reaction of 4-chloro-3-hydroxy-1,2-oxazole with thionyl chloride to form 4-chloro-3-chloro-1,2-oxazole. This intermediate is then reacted with formaldehyde in the presence of hydrochloric acid to yield the final product.", "Starting Materials": [ "4-chloro-3-hydroxy-1,2-oxazole", "thionyl chloride", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-3-hydroxy-1,2-oxazole is dissolved in thionyl chloride and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting 4-chloro-3-chloro-1,2-oxazole is dissolved in a mixture of formaldehyde and hydrochloric acid and heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration and washed with water and ethanol." ] }

CAS No.

2703782-14-1

Molecular Formula

C4H3Cl2NO

Molecular Weight

152

Purity

95

Origin of Product

United States

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